![molecular formula C14H16Cl2N4S B4364839 N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4364839.png)
N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Overview
Description
N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea, also known as DPTU, is a thiourea derivative that has been widely studied for its potential applications in various fields. DPTU has been found to exhibit a range of biological and pharmacological activities, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been found to exhibit a range of biochemical and physiological effects in various studies. In animal models, N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has also been found to exhibit herbicidal and fungicidal activities in plant studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea in lab experiments is its wide range of potential applications, making it a versatile compound for research. Additionally, N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is its potential toxicity, which must be carefully considered and controlled in experiments.
Future Directions
There are several potential future directions for research on N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea. One area of interest is its potential use in cancer therapy, as it has been found to exhibit anti-tumor activity in animal models. Another potential direction is its use in agriculture as a herbicide or fungicide, as it has been found to exhibit activity against certain plant pathogens. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea and its potential applications in various fields.
Scientific Research Applications
N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been found to exhibit herbicidal and fungicidal activities. In environmental science, N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has been studied for its ability to degrade pollutants and contaminants in soil and water.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4S/c1-8(11-7-17-20(3)9(11)2)18-14(21)19-13-6-10(15)4-5-12(13)16/h4-8H,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGWMWBNUHRPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=S)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.